molecular formula C13H15N3O2S B1499808 (R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine CAS No. 936233-14-6

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine

Cat. No. B1499808
CAS RN: 936233-14-6
M. Wt: 277.34 g/mol
InChI Key: DPOHKNPOBZVTBK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline . Pyrrolidin-3-ylamine is a cyclic secondary amine . Sulfonic acid groups are often used to improve water solubility of compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of the isoquinoline and pyrrolidin-3-ylamine moieties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many isoquinoline derivatives are biologically active and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Without specific information on “®-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine”, it’s hard to provide accurate safety information .

Future Directions

The future directions would depend on the properties and potential applications of “®-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine”. Given the biological activity of many isoquinoline and pyrrolidine derivatives, it could be an area of interest for future research .

properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-11-4-6-15-9-11)13-3-1-2-10-8-14-7-5-12(10)13/h1-3,5,7-8,11,15-16H,4,6,9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOHKNPOBZVTBK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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